N-hydroxy-2-oxopropanimidoyl chloride

Description

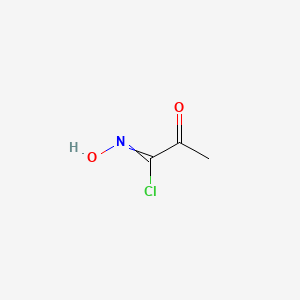

Structure

3D Structure

Properties

Molecular Formula |

C3H4ClNO2 |

|---|---|

Molecular Weight |

121.52 g/mol |

IUPAC Name |

N-hydroxy-2-oxopropanimidoyl chloride |

InChI |

InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3 |

InChI Key |

KCMDLQKACKNGMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=NO)Cl |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of N Hydroxy 2 Oxopropanimidoyl Chloride

Established Synthetic Pathways for Compound Preparation

The preparation of N-hydroxy-2-oxopropanimidoyl chloride is not typically achieved in a single step but rather through a sequence of reactions. These pathways are designed to build the molecule's core structure and then introduce the required functional groups in a controlled manner.

A common and effective pathway for synthesizing this compound begins with the readily available precursor, ethyl acetoacetate (B1235776). This multi-step process involves nitrosation, hydrolysis, decarboxylation, and subsequent chlorination.

Step 1: Nitrosation of Ethyl Acetoacetate The synthesis initiates with the reaction of ethyl acetoacetate with a nitrosating agent, typically nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction targets the active methylene (B1212753) group (the CH₂ group between the two carbonyls), yielding ethyl 2-(hydroxyimino)acetoacetate.

Step 2: Hydrolysis and Decarboxylation The intermediate, ethyl 2-(hydroxyimino)acetoacetate, is then subjected to acidic hydrolysis. This step serves a dual purpose: it hydrolyzes the ester functional group to a carboxylic acid and induces decarboxylation (loss of CO₂). The resulting product is 1-(hydroxyimino)propan-2-one, also known as isonitrosoacetone (B1237270) or methylglyoxal (B44143) mono-oxime.

Step 3: Chlorination of the Oxime The final step involves the chlorination of the oxime group in 1-(hydroxyimino)propan-2-one. This transformation converts the C=NOH group into the C(Cl)=NOH (hydroximoyl chloride) moiety. This is typically achieved by bubbling chlorine gas through a solution of the oxime in an inert solvent, such as chloroform (B151607) or dichloromethane. This direct chlorination yields the final product, this compound.

The success of the synthetic pathway relies on the careful selection of reagents and control of reaction conditions. No catalytic systems are typically required for this specific sequence; rather, it depends on stoichiometric reagents to drive the transformations. The key reagents for each step are crucial for achieving high yields and purity.

For instance, the chlorination of the oxime is a critical step where the choice of chlorinating agent is important. While chlorine gas is effective, alternative reagents such as sulfuryl chloride can also be employed. The selection of the reagent can influence the reaction's selectivity and the profile of byproducts.

The table below outlines the primary reagents used in the described synthetic pathway.

| Reaction Step | Primary Reagent(s) | Solvent/Medium | Purpose |

| Nitrosation | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Water/Ethanol | Generation of nitrous acid for oximation |

| Hydrolysis & Decarboxylation | Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Water | Removal of the ethoxycarbonyl group |

| Chlorination | Chlorine (Cl₂), Sulfuryl chloride (SO₂Cl₂) | Chloroform, Dichloromethane | Conversion of the oxime to hydroximoyl chloride |

Scalability and Operational Simplicity in Synthesis

The scalability of a synthetic route is a critical factor for its practical application. The pathway starting from ethyl acetoacetate is generally considered to have good potential for scalability due to several factors.

Cost-Effective Starting Materials : The primary precursors, such as ethyl acetoacetate and sodium nitrite, are inexpensive and available in bulk quantities.

Robust Reactions : The individual reaction steps (nitrosation, hydrolysis) are well-established and generally high-yielding industrial processes.

However, certain operational complexities must be addressed for large-scale production. The use of chlorine gas in the final step poses significant handling and safety challenges due to its toxicity and corrosive nature. This requires specialized equipment and stringent safety protocols, which can increase operational costs. Furthermore, the process generates acidic waste streams and salt byproducts that require appropriate treatment and disposal, adding to the environmental and economic considerations of scaling up.

Characterization Methodologies for Synthetic Intermediates

To ensure the success of the multi-step synthesis, the identity and purity of the intermediates must be confirmed at each stage. Standard analytical techniques are employed for this purpose. The characterization of the key intermediate, 1-(hydroxyimino)propan-2-one (isonitrosoacetone), is crucial before proceeding to the final chlorination step.

Spectroscopic Techniques : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. For example, the presence of the C=O (ketone), C=N (oxime), and O-H (hydroxyl) groups would be confirmed by characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. ¹H NMR would show distinct signals for the methyl protons and the hydroxyl proton of the oxime, while ¹³C NMR would confirm the presence of the three distinct carbon atoms (methyl, ketone carbonyl, and oxime carbon).

The table below summarizes the expected spectroscopic data for the characterization of the intermediate 1-(hydroxyimino)propan-2-one.

| Analytical Method | Functional Group/Atom | Expected Observation |

| FTIR | O-H (hydroxyl) | Broad peak around 3300-3100 cm⁻¹ |

| C=O (ketone) | Strong, sharp peak around 1680 cm⁻¹ | |

| C=N (oxime) | Peak around 1650 cm⁻¹ | |

| ¹H NMR | -CH₃ (methyl protons) | Singlet at ~2.1 ppm |

| =N-OH (hydroxyl proton) | Broad singlet, chemical shift variable | |

| -CH= (methine proton) | Singlet at ~7.4 ppm | |

| ¹³C NMR | -CH₃ (methyl carbon) | Signal at ~25 ppm |

| C=N (oxime carbon) | Signal at ~145 ppm | |

| C=O (ketone carbon) | Signal at ~195 ppm |

Mechanistic Investigations and Reaction Pathways of N Hydroxy 2 Oxopropanimidoyl Chloride

Role as an Electrophilic Cyanide Transfer Agent

N-hydroxy-2-oxopropanimidoyl chloride serves as a stable, easy-to-handle precursor for the transfer of a cyanide group to nucleophiles. chemistryviews.orgrsc.org This reactivity is harnessed in a process known as deacetylative cyanation, which circumvents the direct use of hazardous cyanide sources. chemistryviews.orgrsc.org

In situ Generation of Reactive Cyanide Equivalents

The synthetic utility of this compound lies in its ability to generate a reactive electrophilic cyanide equivalent in situ. The process is initiated by the reaction of the chloride with a nucleophile, such as a secondary amine. This initial step involves the substitution of the chlorine atom by the nucleophile, forming a key intermediate. This intermediate then undergoes a subsequent transformation to release the cyanide group.

The Deacetylative C-C Bond Cleavage Mechanism

The core of this cyanide transfer process is a deacetylative C-C bond cleavage. chemistryviews.org Following the initial reaction of this compound with a nucleophile, a reagent such as diethylaminosulfur trifluoride (DAST) is introduced. chemistryviews.org DAST acts as a nucleophilic fluoride source, which initiates the cleavage of the carbon-carbon bond within the acetyl group of the intermediate. chemistryviews.org This fragmentation step is crucial as it leads to the formation of the final cyanated product. This strategic masking and deacetylation approach highlights the novel reactivity of the intermediates formed from this compound. rsc.org

Reactivity with Diverse Nucleophilic Species

The efficacy of this compound as a cyanide transfer agent has been demonstrated with a variety of nucleophiles, most notably with secondary amines to produce synthetically valuable cyanamides. rsc.org

N-Cyanation of Amine Nucleophiles

The reaction of this compound with secondary amines provides a direct route to N,N-disubstituted cyanamides. These compounds are important building blocks in medicinal chemistry and materials science.

Initial investigations into the N-cyanation of secondary amines explored a one-pot, two-step procedure. However, this approach resulted in diminished yields. chemistryviews.org The incomplete conversion of the starting amine in the initial substitution step was found to negatively impact the subsequent deacetylative cyanation. rsc.org

To address this limitation, a more efficient two-step sequence was developed where the intermediate product from the reaction of the amine with this compound is isolated before proceeding with the deacetylative C-C bond cleavage. chemistryviews.org This modified protocol has proven to be more robust, providing access to a wider range of N-cyano compounds, including N-cyano heterocycles, in moderate to good yields. chemistryviews.org

The steric and electronic properties of the amine nucleophile have a discernible impact on the efficiency of the N-cyanation reaction. The two-step methodology has been successfully applied to a variety of secondary amines, demonstrating its broad scope.

Below is a table summarizing the yields of various cyanamides synthesized from this compound and different secondary amines using the two-step process.

| Amine Nucleophile | Resulting Cyanamide | Yield (%) |

|---|---|---|

| Pyrrolidine | 1-(Cyanomethyl)pyrrolidine | 75 |

| Piperidine | 1-Cyanopiperidine | 82 |

| Morpholine | 4-Cyanomorpholine | 85 |

| N-Methylaniline | N-Cyano-N-methylaniline | 68 |

| Dibenzylamine | N-Cyanodibenzylamine | 71 |

| Indoline | 1-Cyanoindoline | 78 |

| 1,2,3,4-Tetrahydroisoquinoline | 2-Cyano-1,2,3,4-tetrahydroisoquinoline | 80 |

The data indicates that cyclic secondary amines, such as pyrrolidine, piperidine, and morpholine, generally provide good to excellent yields of the corresponding cyanamides. Sterically less hindered cyclic amines and those with electron-donating properties tend to react more efficiently. Aromatic amines, like N-methylaniline, show slightly lower yields, which can be attributed to the reduced nucleophilicity of the nitrogen atom due to the delocalization of its lone pair of electrons into the aromatic ring. Sterically hindered amines, such as dibenzylamine, also result in respectable yields, underscoring the utility of this method for a structurally diverse range of substrates.

S-Cyanation of Thiol Nucleophiles

This compound serves as a valuable reagent for the S-cyanation of thiol nucleophiles, providing a direct and efficient route to organic thiocyanates. This transformation is significant as the thiocyanate group is a key functional group in various biologically active molecules and a versatile synthetic intermediate. The use of this compound is particularly noteworthy as it functions as a latent cyanide transfer agent, offering an alternative to more hazardous traditional cyanating agents. nih.gov

The reaction mechanism involves the nucleophilic attack of a thiol (R-SH) on the imidoyl chloride carbon of this compound. This is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion (R-S⁻). The thiolate then displaces the chloride ion. The resulting intermediate subsequently undergoes a rearrangement and elimination process, leading to the formation of the corresponding organic thiocyanate (R-SCN) and byproducts. This process, known as deacetylative cyanation, provides an operationally simple method for the synthesis of thiocyanates. nih.gov The development of direct S-H bond cyanation is a powerful strategy in organic synthesis as it avoids the need for pre-functionalization of the thiol starting materials. chemrevlett.com

Research into the S-cyanation of various thiols has demonstrated the broad applicability of this method. The reaction conditions are generally mild, and the protocol is scalable. A variety of thiophenols and aliphatic thiols can be successfully cyanated using this approach, highlighting the chemoselectivity of the reagent. nih.gov

C-Nucleophile Reactivity: Precursor to Acyl Nitrile Oxide for [3+2] Cycloadditions

This compound is an effective precursor for the in situ generation of a highly reactive intermediate: an acyl nitrile oxide. This is achieved through the base-mediated dehydrochlorination of the parent compound. The presence of a base, such as triethylamine, facilitates the elimination of hydrogen chloride, yielding the acyl nitrile oxide. researchgate.net

Once generated, this acyl nitrile oxide acts as a 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, particularly C-nucleophiles like alkenes and alkynes. mdpi.commdpi.com This reaction is a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines, which are prevalent scaffolds in medicinal chemistry. mdpi.com

The mechanism of the [3+2] cycloaddition is generally considered to be a concerted, pericyclic process. The nitrile oxide (the 1,3-dipole) reacts across the double or triple bond of the dipolarophile, leading to the simultaneous formation of two new sigma bonds. mdpi.com The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on the nitrile oxide and the dipolarophile. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the activation barriers and thermodynamic characteristics of these cycloadditions, revealing the influence of substituents on the reaction pathway. nih.gov The intramolecular version of this reaction (INOC, or Intramolecular Nitrile Oxide Cycloaddition) is particularly efficient for synthesizing complex, fused polycyclic systems in a single step. mdpi.com

Optimization of Reaction Conditions: Solvent Effects and Base Screenings

The efficiency and outcome of reactions involving this compound are highly dependent on the specific conditions employed. Optimization of these conditions, including the choice of solvent and base, is critical for maximizing product yield and minimizing side reactions. researchgate.net

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents are often found to be optimal for reactions involving charged intermediates or transition states. For instance, in related synthetic transformations, a screening of various solvents often reveals one that provides superior results. A typical solvent screening might include dichloromethane (DCM), acetonitrile (CH₃CN), tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. In many cases, a polar aprotic solvent like acetonitrile has been identified as the ideal medium. researchgate.net The solvent's ability to solvate intermediates and transition states can lower the activation energy of the desired pathway. dnu.dp.ua

Base Screenings: The selection of an appropriate base is crucial, particularly for reactions that involve a deprotonation step, such as the formation of the acyl nitrile oxide intermediate. The strength and steric properties of the base can affect the rate of the reaction and the formation of byproducts. A systematic screening of different organic and inorganic bases is a common optimization strategy. Bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and sodium tert-butoxide (t-BuOK) are frequently evaluated. nih.govresearchgate.net The optimal base is one that efficiently promotes the desired reaction without causing degradation of the starting materials or products. researchgate.net

The following tables illustrate typical screening data for optimizing reaction conditions.

Table 1: Representative Solvent Screening This table is an illustrative example of a solvent optimization study.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Dichloromethane (DCM) | 57 |

| 2 | Acetonitrile (CH₃CN) | 85 |

| 3 | Tetrahydrofuran (THF) | 62 |

| 4 | Toluene | 45 |

| 5 | Dimethylformamide (DMF) | 71 |

Table 2: Representative Base Screening This table is an illustrative example of a base optimization study.

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | NaHCO₃ | 85 |

| 2 | K₂CO₃ | 78 |

| 3 | Cs₂CO₃ | 75 |

| 4 | Et₃N | 65 |

| 5 | DBU | 68 |

Computational and Theoretical Studies of Reaction Mechanisms

To gain deeper insight into the reaction pathways of this compound, computational and theoretical studies are invaluable. These methods allow for the detailed examination of reaction mechanisms, including the characterization of transient species like transition states and intermediates that may be difficult or impossible to observe experimentally. rsc.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for locating and characterizing the transition state (TS) of a chemical reaction. The transition state represents the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, consequently, the reaction rate.

For reactions such as the [3+2] cycloaddition of the derived acyl nitrile oxide, calculations can model the geometry of the approaching reactants as bonds are broken and formed. nih.gov By identifying the transition state structure, researchers can understand key geometric parameters, such as the lengths of the forming bonds and the angles between the reacting molecules. This information provides a static picture of the most critical point in the reaction, offering insights into factors that control stereoselectivity and regioselectivity. researchgate.net These calculations have become a standard practice in the development of new synthetic methodologies to analyze and predict reaction outcomes. rsc.org

Building upon the calculation of stationary points (reactants, products, intermediates, and transition states), a complete energy profile, or reaction coordinate diagram, can be constructed. This profile maps the potential energy of the system as it progresses from reactants to products.

The energy profile provides a quantitative measure of the thermodynamics (relative energies of reactants and products) and kinetics (the height of the activation energy barriers) of the reaction. researchgate.net For the reactions of this compound, this would involve calculating the energy changes associated with:

The initial nucleophilic attack and elimination steps.

The formation of the acyl nitrile oxide intermediate.

The subsequent cycloaddition reaction, including the activation barrier via the transition state.

By comparing the energy profiles of different possible pathways, computational studies can predict the most likely reaction mechanism. For example, they can determine whether a reaction proceeds through a concerted or a stepwise mechanism by searching for intermediates along the reaction coordinate. These theoretical models provide a framework for understanding experimental observations and for designing more efficient and selective chemical transformations. researchgate.net

Advanced Synthetic Applications of N Hydroxy 2 Oxopropanimidoyl Chloride

Cyanide-Free Synthesis of Key Organic Scaffoldsrsc.orgchemistryviews.org

N-hydroxy-2-oxopropanimidoyl chloride serves as an effective electrophilic cyanide source in a process that involves the initial reaction with a nucleophile followed by a deacetylative carbon-carbon bond cleavage to release the cyanated product. rsc.orgchemistryviews.org This strategy circumvents the direct handling of poisonous cyanide compounds, marking a significant advancement in chemical safety and operational convenience. rsc.org

Synthesis of Thiocyanatesrsc.orgchemistryviews.org

The synthesis of thiocyanates from thiols is efficiently achieved using this compound in a two-step, one-pot process. rsc.orgchemistryviews.org The initial reaction of a thiol with the reagent in the presence of a base, such as triethylamine (Et3N) in tetrahydrofuran (THF), is followed by the addition of diethylaminosulfur trifluoride (DAST). DAST acts as a nucleophilic fluoride donor, inducing the deacetylative cleavage to furnish the corresponding thiocyanate in moderate to excellent yields. rsc.orgchemistryviews.org

The methodology demonstrates a broad substrate scope, accommodating a variety of aryl thiols with diverse electronic and steric properties. rsc.org Sterically hindered substrates, such as those with 2-methyl and 2,6-dimethyl substitutions on the benzene ring, react efficiently to provide the desired thiocyanates in high yields. rsc.org Electron-rich thiols, for instance, 4-methoxybenzene thiol, also yield the product effectively. rsc.org Conversely, less nucleophilic aryl thiols bearing electron-withdrawing groups, including ester, chloride, and nitro substituents, still provide the corresponding thiocyanates in respectable yields. rsc.org

| Thiol Substrate | Thiocyanate Product | Yield (%) |

|---|---|---|

| Benzenethiol | Phenyl thiocyanate | 90 |

| 2-Methylbenzenethiol | o-Tolyl thiocyanate | 88 |

| 2,6-Dimethylbenzenethiol | 2,6-Dimethylphenyl thiocyanate | 85 |

| 4-Methoxybenzenethiol | 4-Methoxyphenyl thiocyanate | 72 |

| Methyl 4-mercaptobenzoate | 4-(Thiocyanato)benzoate | 71 |

| 4-Chlorobenzenethiol | 4-Chlorophenyl thiocyanate | 65 |

| 4-Nitrobenzenethiol | 4-Nitrophenyl thiocyanate | 52 |

| 2,3,5,6-Tetrafluorobenzenethiol | 2,3,5,6-Tetrafluorophenyl thiocyanate | 68 |

Synthesis of Cyanamidesrsc.orgchemistryviews.org

The application of this compound extends to the synthesis of cyanamides from secondary amines. rsc.orgchemistryviews.org To optimize yields and circumvent issues with unreacted starting material observed in a one-pot procedure, a two-step process involving the isolation of the intermediate is employed. rsc.orgchemistryviews.org This method has proven effective for a range of secondary amines, including those with varying electronic properties and heterocyclic structures. rsc.org

A notable achievement of this methodology is the first-time synthesis of N-cyanopyrazole from pyrazole. rsc.orgchemistryviews.org This highlights the utility of this compound in accessing novel cyanated heterocyclic compounds. The method is also applicable to the synthesis of other known cyanide transfer agents, such as those derived from benzotriazole and phthalimide, without the use of cyanogen (B1215507) halides. rsc.org For instance, N-cyanobenzotriazole and N-cyanophthalimide were synthesized in moderate yields. rsc.org

The two-step procedure for N-cyanation is compatible with a variety of secondary amine substrates. Cyclic amines like indoline and tetrahydroquinoline are converted to their corresponding N-cyano derivatives in good yields. rsc.org The electronic properties of N-methylanilines have a discernible effect on the reaction efficiency, with electron-rich substrates affording excellent yields. rsc.org Electron-deficient and electronically neutral anilines also provide the N-cyanamide products in good yields. rsc.org The methodology is also effective for dialkyl amines, although primary amines have proven to be challenging substrates under these conditions. rsc.org

| Secondary Amine Substrate | Cyanamide Product | Yield (%) |

|---|---|---|

| Indoline | 1-Cyanoindoline | 72 |

| 1,2,3,4-Tetrahydroquinoline | 1-Cyano-1,2,3,4-tetrahydroquinoline | 76 |

| N-Methylaniline | N-Cyano-N-methylaniline | 75 |

| N-Methyl-4-toluidine | N-Cyano-N,4-dimethylaniline | 67 |

| N-Methyl-4-anisidine | N-Cyano-4-methoxy-N-methylaniline | 91 |

| Methyl 4-(methylamino)benzoate | Methyl 4-(cyano(methyl)amino)benzoate | 73 |

| N-Methyl-1-naphthylamine | N-Cyano-N-methylnaphthalen-1-amine | 64 |

| Dibenzylamine | N-Cyanodibenzylamine | 55 |

| N-Benzylmethylamine | N-Benzyl-N-cyanomethylamine | 51 |

Comparative Analysis with Conventional Electrophilic Cyanation Reagentsrsc.org

Conventional methods for electrophilic cyanation have historically relied on reagents such as cyanogen halides (e.g., cyanogen bromide and cyanogen chloride). rsc.org While these reagents are highly reactive and cost-effective, their extreme toxicity and chemical instability pose significant handling risks and environmental concerns. rsc.org

This compound presents a compelling alternative by functioning as a stable, easy-to-handle solid that serves as a latent source of an electrophilic cyanide equivalent. rsc.org This approach offers several distinct advantages:

Enhanced Safety: It avoids the use of poisonous and volatile cyanogen halides, mitigating risks to researchers and the environment. rsc.org

Operational Simplicity: The reagent is scalable and the synthetic procedures are straightforward, often involving one-pot or simple two-step processes. rsc.org

Broad Substrate Compatibility: The method is effective for a wide range of thiols and secondary amines, including sterically and electronically diverse substrates. rsc.org

Advantages over Cyanogen Halides4.2.2. Distinctions from Metal Cyanides4.3. Potential for Applications in Diverse Chemical Synthesis (General)4.3.1. Introduction of Cyano Groups into Complex Molecules4.3.2. Utility in the Construction of Functionalized Organic Molecules

Derivatization and Structural Modifications of N Hydroxy 2 Oxopropanimidoyl Chloride

Design Principles for Modulating Reactivity

The reactivity of the N-hydroxy-2-oxopropanimidoyl chloride molecule is primarily governed by the electrophilicity of the imidoyl carbon and the stability of the N-O bond. Design principles for modulating its reactivity hinge on established concepts of physical organic chemistry, including electronic and steric effects.

Electronic Effects : The introduction of electron-withdrawing or electron-donating substituents onto the propanoyl backbone can significantly alter the reactivity of the imidoyl chloride group.

Electron-Withdrawing Groups (EWGs) : Attaching EWGs (e.g., halogens, nitro groups) to the carbon skeleton increases the electrophilicity of the imidoyl carbon. This makes the molecule more susceptible to nucleophilic attack, which is the key step in initiating processes like cyanide transfer. However, excessive activation can lead to instability and decreased selectivity.

Electron-Donating Groups (EDGs) : Conversely, EDGs (e.g., alkyl, alkoxy groups) decrease the electrophilicity of the imidoyl carbon. This can enhance the molecule's stability and shelf-life but may require more forcing conditions to initiate the desired reaction.

Steric Hindrance : The introduction of bulky substituents near the reactive C(=NOH)Cl center can sterically shield it from approaching nucleophiles. This can be a useful strategy for increasing the selectivity of the reagent, allowing it to react with smaller nucleophiles in the presence of larger ones.

Modification of the N-hydroxy Group : Derivatizing the oxime's hydroxyl group, for instance, by converting it to an O-acyl or O-alkyl group, fundamentally changes the molecule's chemical nature. This modification can alter the leaving group ability and the fragmentation pathway upon reaction, providing another lever for controlling reactivity.

These principles allow for the rational design of derivatives with tailored stability and reactivity profiles, optimizing them for specific synthetic transformations.

Exploration of Analogues and Related Imidoyl Chloride Structures

Research into the chemical space around this compound has led to the exploration of various structural analogues. Imidoyl chlorides, as a class of compounds, are analogues of acyl chlorides and are known for their high reactivity, often serving as intermediates in a variety of synthetic procedures. wikipedia.org The study of related structures provides insight into the structure-activity relationships that govern their chemical behavior.

One direct analogue that has been documented is (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride . nih.gov In this derivative, a chlorine atom replaces one of the hydrogen atoms on the methyl group. This substitution with an electron-withdrawing chlorine atom is expected to increase the reactivity of the imidoyl chloride moiety compared to the parent compound.

Broader exploration includes other N-hydroxy compounds and imidoyl chlorides used in synthesis:

N-Hydroxyphthalimide Derivatives : These compounds are synthesized via reactions involving N-hydroxyphthalimide and reagents like chloroacetyl chloride. chemmethod.com They are used in various organic transformations and as corrosion inhibitors, demonstrating the utility of the N-hydroxy functional group in different molecular contexts. chemmethod.com

General Imidoyl Chlorides : Synthesized from monosubstituted amides and halogenating agents like phosgene or thionyl chloride, imidoyl chlorides are versatile intermediates. wikipedia.org They react readily with water to form amides, with hydrogen sulfide to produce thioamides, and with amines to yield amidines. wikipedia.org

The table below compares this compound with a known analogue and a related functional class.

| Compound Name | Molecular Formula | Key Structural Features | Anticipated Reactivity Influence |

|---|---|---|---|

| This compound | C₃H₄ClNO₂ | Parent scaffold with a terminal methyl group. | Baseline reactivity for the scaffold. |

| (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride | C₃H₃Cl₂NO₂ | Chlorine atom on the C3 position (chloromethyl group). nih.gov | Increased electrophilicity and reactivity due to the inductive effect of the additional chlorine atom. |

| General Aryl Imidoyl Chlorides | RC(NR')Cl | Aryl group attached to the imidoyl carbon; lacks the N-hydroxy group. | Reactivity is influenced by substituents on the aryl ring; generally less sensitive to hydrolysis than aliphatic imidoyl chlorides. wikipedia.org |

Development of Next-Generation Cyanide Transfer Reagents based on the N-hydroxy-imidoyl chloride Scaffold

A significant application driving the study of this compound and its derivatives is the development of safer, more manageable cyanide transfer reagents. researchgate.net Traditional cyanating agents, such as hydrogen cyanide (HCN) and alkali metal cyanides, are highly toxic, posing significant handling and safety challenges. rsc.org This has spurred the development of "latent" or "non-toxic" cyanide sources that release the cyanide nucleophile under specific reaction conditions. researchgate.netrsc.org

This compound has been identified as a promising latent cyanide transfer agent. researchgate.net The N-hydroxy-imidoyl chloride scaffold provides a mechanism for the controlled release of cyanide. The proposed mechanism involves a nucleophilic attack on the imidoyl carbon, followed by an elimination or fragmentation cascade that ultimately liberates a cyanide ion. This process avoids the need to handle free cyanide directly.

The development of next-generation reagents from this scaffold focuses on:

Tunable Reactivity : As discussed in section 5.1, modifying the electronic and steric properties of the molecule allows for the creation of reagents that release cyanide only under specific, predictable conditions (e.g., presence of a particular base, nucleophile, or catalyst).

Substrate Scope : Research aims to develop a range of reagents based on this scaffold that are effective for the cyanation of diverse substrates, including thiols and secondary amines. researchgate.net

Operational Simplicity : An ideal reagent should be easy to handle, scalable, and operationally simple to use in a standard laboratory setting. researchgate.net

The N-hydroxy-imidoyl chloride framework represents a valuable platform for designing electrophilic cyanating agents that act as formal donors of a "CN+" cation or, more commonly, facilitate the transfer of a CN- anion after activation. researchgate.net

| Reagent Class | Example(s) | Mode of Action | Key Advantage |

|---|---|---|---|

| Inorganic Cyanides | KCN, NaCN, Zn(CN)₂ | Direct source of CN⁻ nucleophile. | Low cost and high reactivity. |

| Acyl Cyanides | Acetyl Cyanide | Electrophilic acyl group activates the cyanide for transfer. wikipedia.org | Useful in specific acylation and cyanation reactions. wikipedia.org |

| N-hydroxy-imidoyl chlorides | This compound | Latent source; releases CN⁻ upon nucleophilic activation. researchgate.net | Enhanced safety and controlled release of cyanide. researchgate.net |

Future Research Directions and Emerging Paradigms

Expansion of Substrate Scope and Reaction Diversity

Future investigations will likely focus on broadening the range of nucleophiles that can effectively react with N-hydroxy-2-oxopropanimidoyl chloride. While its utility as a cyanating agent for thiols and secondary amines has been noted, a systematic exploration of its reactivity with a wider array of nucleophiles is warranted. This could include:

Carbon Nucleophiles: Investigating reactions with stabilized carbanions, such as those derived from malonates, β-ketoesters, and organometallic reagents, could lead to novel carbon-carbon bond-forming reactions.

Oxygen and Phosphorus Nucleophiles: Exploring its reactivity with various alcohols, phenols, and phosphines could unveil new pathways for the synthesis of esters, ethers, and organophosphorus compounds.

Heteroaromatic Nucleophiles: The cyanation of electron-rich heteroaromatic compounds using this reagent presents an attractive area for future studies, potentially offering milder alternatives to traditional cyanating agents.

A detailed study of the substrate scope will undoubtedly lead to the discovery of new transformations and the synthesis of a more diverse range of chemical compounds.

Development of Asymmetric Transformations

The development of catalytic asymmetric reactions involving this compound is a highly promising area of research. The creation of chiral cyanating agents or the use of chiral catalysts in conjunction with this reagent could enable the enantioselective synthesis of important chiral molecules. Potential strategies include:

Chiral Phase-Transfer Catalysis: Employing chiral phase-transfer catalysts to facilitate the asymmetric cyanation of prochiral substrates.

Transition-Metal Catalysis: Utilizing chiral transition-metal complexes to mediate asymmetric cross-coupling reactions involving the transfer of the cyano group.

Organocatalysis: Designing chiral organocatalysts that can activate either the substrate or the reagent to achieve enantioselective cyanation.

Success in this area would represent a significant advancement, providing access to enantiomerically enriched compounds with potential applications in pharmaceuticals and materials science.

Integration into Sustainable and Green Chemistry Methodologies

Future research will increasingly focus on aligning the use of this compound with the principles of green chemistry. This involves developing more environmentally benign synthetic protocols that minimize waste and energy consumption. Key areas of interest include:

Catalytic Reactions: Designing catalytic cycles that utilize only a substoichiometric amount of a catalyst, thereby reducing waste generation.

Atom-Economical Transformations: Developing reactions that incorporate the maximum number of atoms from the starting materials into the final product.

Use of Greener Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media to replace volatile and hazardous organic solvents.

By focusing on sustainability, the practical utility of this compound can be enhanced, making it a more attractive reagent for both academic and industrial applications.

Applications in Flow Chemistry and Automated Synthesis

The integration of this compound into continuous flow and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. Furthermore, the in situ generation and immediate consumption of reactive intermediates, a hallmark of flow chemistry, can enhance the safety profile of reactions involving potentially hazardous reagents.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and the optimization of existing ones. The development of robust flow and automated protocols for reactions involving this compound will be a key area of future research, paving the way for its broader application in large-scale synthesis.

Exploration of New Chemical Transformations Beyond Cyanation

While the role of this compound as a cyanating agent is a primary focus, its multifunctional nature suggests that it could participate in a variety of other chemical transformations. The presence of a hydroxamoyl chloride moiety and a ketone functionality provides multiple reactive sites that could be exploited in novel ways. Future research could explore:

Cycloaddition Reactions: Investigating its potential as a precursor to nitrile oxides for [3+2] cycloaddition reactions to form isoxazoles and other heterocyclic systems.

Rearrangement Reactions: Exploring the possibility of inducing novel molecular rearrangements under specific reaction conditions.

Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as a key building block to construct complex molecular architectures in a single step.

Unlocking the full synthetic potential of this reagent beyond its established reactivity will be a captivating area of future chemical exploration.

Q & A

Q. What are the recommended synthesis routes for N-hydroxy-2-oxopropanimidoyl chloride, and what methodological considerations ensure reproducibility?

Answer: The compound is typically synthesized via chloroimidate formation using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Key steps include:

- Maintaining anhydrous conditions to avoid hydrolysis.

- Controlling reaction temperature (e.g., 0–5°C for SOCl₂ reactions).

- Confirming reaction progress via thin-layer chromatography (TLC) or in-situ NMR. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product. Reproducibility hinges on precise stoichiometry and inert atmosphere use .

Q. How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage: Airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis.

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture or reactive solvents.

- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Identify characteristic peaks (e.g., carbonyl at ~170–180 ppm, imidoyl chloride at ~160 ppm).

- FT-IR: Confirm C=O (1680–1750 cm⁻¹) and N–Cl (600–800 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer: Conduct systematic stability studies:

Q. What strategies optimize the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.

- Catalysis: Add Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.

- Kinetic Control: Monitor reaction progress via in-situ IR to halt at intermediate stages. Compare yields under varying temperatures (0–40°C) to identify optimal conditions .

Q. How can impurities in this compound be characterized, and what analytical workflows ensure batch-to-batch consistency?

Answer:

- HPLC-MS: Detect trace hydrolyzed products (e.g., N-hydroxy-2-oxopropanimidic acid) with reverse-phase C18 columns.

- 2D NMR (HSQC, COSY): Resolve overlapping signals from byproducts.

- Reference Standards: Compare against certified analytical standards (e.g., phenyl chloride derivatives) for quantification .

Methodological Guidance

Q. What experimental design principles minimize variability in studies involving this compound?

Answer:

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound?

Answer:

- Parameter Calibration: Re-optimize density functional theory (DFT) calculations using experimental NMR shifts.

- Sensitivity Analysis: Test how solvent models (e.g., COSMO-RS) affect predicted reaction pathways.

- Collaborative Validation: Share raw data via open-access platforms for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.